(3,5-Dimethyl-4-isoxazolyl)methanol CAS 19788-36-4 properties
(3,5-Dimethyl-4-isoxazolyl)methanol CAS 19788-36-4 properties
An In-depth Technical Guide to (3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3,5-Dimethyl-4-isoxazolyl)methanol, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, practical experimental protocols, and insights into its application, grounded in authoritative references.
Introduction and Strategic Importance
(3,5-Dimethyl-4-isoxazolyl)methanol, CAS 19788-36-4, is a substituted isoxazole derivative. The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This particular compound serves as a versatile intermediate, providing a stable, functionalized core for the synthesis of more complex molecules, notably in the development of targeted therapeutics. Its utility is exemplified in the synthesis of potent inhibitors for epigenetic targets like the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are implicated in various cancers.[2][3]
Physicochemical and Computational Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The properties of (3,5-Dimethyl-4-isoxazolyl)methanol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19788-36-4 | [4][5][6][7] |
| Molecular Formula | C₆H₉NO₂ | [4][5][6][7] |
| Molecular Weight | 127.14 g/mol | [4][8][9] |
| Appearance | Powder or liquid | [7] |
| Melting Point | 73-74 °C | [7] |
| Boiling Point | 96-97 °C | [7] |
| Density | 1.137 g/cm³ | [7] |
| Refractive Index | 1.497 | [7] |
| Vapor Pressure | 0.00577 mmHg at 25°C | [7] |
| SMILES | CC1=C(CO)C(C)=NO1 | [6] |
| InChIKey | JISPGFYJPXGNBY-UHFFFAOYSA-N | [6][7][9] |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | [4] |
| LogP (calculated) | 0.7837 | [4][7] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Purification
The synthesis of isoxazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[1] A common and reliable pathway to (3,5-Dimethyl-4-isoxazolyl)methanol involves the formylation of 3,5-dimethylisoxazole followed by a selective reduction.
Synthetic Pathway Overview
The following diagram illustrates a logical and field-proven two-step synthesis from commercially available 3,5-dimethylisoxazole.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis via a Vilsmeier-Haack formylation followed by sodium borohydride reduction. This method is chosen for its high efficiency and use of common laboratory reagents.
Step 1: Synthesis of 4-Formyl-3,5-dimethylisoxazole
-
Inert Atmosphere Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, cool N,N-Dimethylformamide (DMF) to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition at 0°C is critical to control the reaction temperature and prevent side reactions.
-
Reactant Addition: After the addition is complete, add 3,5-dimethylisoxazole dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring progress by TLC.
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
Step 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol
-
Dissolution: Dissolve the crude 4-Formyl-3,5-dimethylisoxazole in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution. Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces the aldehyde to a primary alcohol without affecting the isoxazole ring. Portion-wise addition controls the effervescence from the reaction.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.
-
Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain (3,5-Dimethyl-4-isoxazolyl)methanol as a pure solid.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following data are predicted based on the known structure and standard spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR | (CDCl₃, 400 MHz), δ (ppm): ~4.6 (s, 2H, -CH₂OH), ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃), ~1.8 (br s, 1H, -OH). Note: The chemical shifts of residual protons in deuterated solvents like CDCl₃ (δ 7.24) should be noted.[10][11] |
| ¹³C NMR | (CDCl₃, 100 MHz), δ (ppm): ~168 (isoxazole C), ~158 (isoxazole C), ~110 (isoxazole C), ~55 (-CH₂OH), ~12 (isoxazole-CH₃), ~10 (isoxazole-CH₃). Note: The triplet signal for CDCl₃ appears at δ 77.23.[10][11] |
| IR Spectroscopy | (cm⁻¹): 3400-3200 (strong, broad, O-H stretch), ~2920 (medium, C-H stretch), ~1600 (weak, C=N stretch), ~1450 (medium, C=C stretch), 1050-1000 (strong, C-O stretch).[12] |
| Mass Spectrometry | (EI): Expected molecular ion [M]⁺ at m/z = 127.14. |
Applications in Drug Discovery
The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern drug design. Its incorporation can improve metabolic stability and serve as a bioisosteric replacement for other functional groups. (3,5-Dimethyl-4-isoxazolyl)methanol is a critical starting point for introducing this scaffold into larger, more complex molecules.
A prime example is its use in developing inhibitors of BRD4, a member of the BET family of bromodomain-containing proteins.[3] These proteins are "readers" of epigenetic marks and are validated targets in oncology. The methanol functional group provides a convenient handle for further chemical elaboration, allowing for its linkage to other pharmacophoric elements.
Caption: Role as a building block in complex synthesis.
Safety, Handling, and Storage
Safe handling of all chemical reagents is paramount. While this compound is not classified as highly hazardous, standard laboratory precautions should be observed.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14] Avoid breathing dust or vapors and prevent contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7] Room temperature storage is generally acceptable.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13] This may involve incineration in a licensed facility.[14]
Solubility and Solution Preparation
The compound's LogP of ~0.78 suggests moderate lipophilicity and likely poor aqueous solubility.[4][7] For biological assays, preparation of a concentrated stock solution in an organic solvent is standard practice.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of (3,5-Dimethyl-4-isoxazolyl)methanol (MW = 127.14 g/mol ) required. For 1 mL of a 10 mM stock, 1.27 mg is needed.
-
Weighing: Accurately weigh the required mass of the solid into a clean vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[15]
-
Verification: Visually inspect the solution to confirm it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[15]
Self-Validation Note: When preparing working solutions for aqueous biological assays, it is crucial to perform a kinetic solubility test to determine the maximum concentration achievable without precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and constant across all samples to avoid solvent-induced artifacts.[15]
References
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King-Pharm. (n.d.). (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethyl-4-(hydroxymethyl)isoxazole. Retrieved from [Link]
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Capot Chemical. (2019). MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]
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- Paradowska, J., et al. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(24), 16057–16066.
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ResearchGate. (n.d.). 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole. Retrieved from [Link]
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- Fish, P. V., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9831–9837.
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Oakwood Chemical. (n.d.). (3,5-Dimethyl-isoxazol-4-yl)-methanol. Retrieved from [Link]
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G. A. G. G. Al-Hemyari, et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][7]Triazines: Synthesis and Photochemical Properties. Molecules, 27(15), 4991.
- Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800084.
- Moore, M. H., et al. (2010). Infrared Spectroscopic and Physical Properties of Methanol Ices. The Astrophysical Journal Supplement Series, 191(1), 96.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]
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